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Compound of Interest

Compound Name: 2-cyano-N-octylacetamide

Cat. No.: B1299561

Disclaimer: This document provides a predictive analysis of the spectral data for 2-cyano-N-
octylacetamide based on established principles of nuclear magnetic resonance (NMR)
spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). As of the last update,
publicly available experimental spectra for this specific compound were not found. The data
presented herein are intended to serve as a reference and guide for researchers, scientists,
and drug development professionals.

Introduction

2-Cyano-N-octylacetamide (C11H20N20, CAS: 39581-22-1) is a molecule of interest in organic
synthesis and potentially in the development of new chemical entities. Its structure, featuring a
cyano group, a secondary amide, and a long alkyl chain, gives rise to a unique spectral
signature. This guide provides a detailed prediction and interpretation of its tH NMR, 13C NMR,
IR, and MS spectra, alongside generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-cyano-N-octylacetamide.
These predictions are based on typical values for the functional groups present in the
molecule.

Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.0-7.5 Broad Singlet 1H N-H
~3.4 Singlet 2H C(O)-CH2-CN
~3.3 Quartet 2H N-CH2-(CH2)6CHs

] N-CH2z-CHz-
~15-1.6 Multiplet 2H
(CH2)sCHs3

~1.2-1.4 Multiplet 10H N-(CH2)2-(CHz2)sCHs3
~0.9 Triplet 3H N-(CHz2)7-CHs

Predicted **C NMR Data (125 MHz, CDClz)

Chemical Shift (6, ppm)

Assignment

~165 C=0 (Amide)

~117 C=N (Nitrile)

~40 N-CH2-(CH2)6CHs

~32 N-(CHz)e-CH2-CHs

~29 N-CH2-CH2-(CH2)sCHs
~29 N-(CHz)2-(CHz)4-CH2CHs
~27 N-(CH2)s5-CH2-CH2CHs
~26 C(0)-CH2-CN

~23 N-(CHz)4-CH2-(CH2)2CHs
~14 N-(CHz2)7-CHs

Predicted IR Data
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Wavenumber (cm~?) Intensity Assignment

~3300 Strong, Broad N-H Stretch

~2925, ~2855 Strong C-H Stretch (Alkyl)
~2250 Medium, Sharp C=N Stretch

~1650 Strong C=0 Stretch (Amide I)
~1550 Medium N-H Bend (Amide I1)
~1465 Medium C-H Bend (CH2)

Predicted Mass Spectrometry (Electron lonization - El)

Data
mlz Predicted Identity
196 [M]* (Molecular lon)
155 [M - C2HsN]*
113 [CeH17NH]*
98 [C7H14]*
84 [CeH12]*
70 [CsHao]*
56 [CaHs]*
43 [CsH7]*
41 [C2H3N]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic

compound like 2-cyano-N-octylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of 2-cyano-N-octylacetamide in ~0.7
mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. Ensure
the sample is fully dissolved.

e Instrument Setup:

o Use a spectrometer operating at a field strength of 300-600 MHz for *H NMR and 75-150
MHz for 3C NMR.

o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal resolution.
e 1H NMR Acquisition:
o Acquire a one-pulse *H spectrum.
o Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16
scans).

o Process the data with Fourier transformation, phase correction, and baseline correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:

o

Acquire a proton-decoupled 13C spectrum.

[e]

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

o

Use a larger number of scans compared to *H NMR due to the lower natural abundance of
13C (typically 128-1024 scans).

o

Process the data similarly to the *H spectrum.
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Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 2-cyano-N-octylacetamide directly onto the ATR

crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
e Instrument Setup:
o Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Collect a background spectrum of the empty ATR crystal.
o Data Acquisition:
o Collect the sample spectrum over the mid-IR range (typically 4000-400 cm™1).
o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

e Sample Introduction:

o Electron lonization (El): Introduce a small amount of the solid sample via a direct insertion
probe or, if sufficiently volatile, via gas chromatography (GC).

o Electrospray lonization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol,
acetonitrile) and introduce it into the mass spectrometer via direct infusion or liquid
chromatography (LC).

e Instrument Setup:

o Select the desired ionization mode (e.g., El, ESI positive/negative).
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o Set the mass analyzer (e.g., quadrupole, time-of-flight) to scan over an appropriate mass
range (e.g., m/z 30-300).

o Data Acquisition:
o Acquire the mass spectrum.

o The data system will plot the relative abundance of ions as a function of their mass-to-
charge ratio (m/z).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic
compound like 2-cyano-N-octylacetamide.
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Compound Synthesis & Purification

Synthesis of 2-Cyano-N-octylacetamide

'

Purification (e.g., Recrystallization, Chromatography)

Spectroscopic Analysis

NMR Spectroscopy ]

(1H : 13C)

Data Interpretation & Structure Elucidation
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Structure Confirmation

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectral Data Analysis of 2-Cyano-N-octylacetamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1299561#spectral-data-analysis-of-2-cyano-n-
octylacetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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